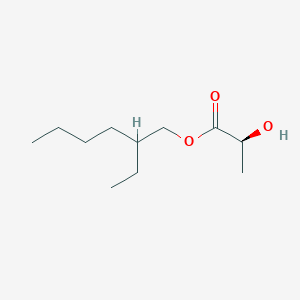

2-Ethylhexyl (2S)-2-hydroxypropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- can be achieved through esterification reactions. One common method involves the reaction of 2-ethylhexanol with 2-hydroxypropanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid under acidic or basic conditions.

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-ethylhexanol and 2-hydroxypropanoic acid.

Oxidation: Various oxidized products depending on the conditions.

Substitution: New esters or amides depending on the nucleophile used.

科学研究应用

Cleaning Formulations

Research indicates that 2-ethylhexyl (2S)-2-hydroxypropanoate can serve as an effective solvent in cleaning products. Its compatibility with various surfactants enhances the cleaning efficacy of formulations while maintaining a favorable safety profile due to its low toxicity.

Paints and Coatings

The compound is utilized in paints and coatings as a solvent and additive. Its ability to dissolve a range of polymers makes it valuable for improving the performance characteristics of coatings, such as adhesion and durability.

Plasticizers

Due to its compatibility with different polymers, this compound is explored as a plasticizer in various applications. It enhances flexibility and processability in polymeric materials, making it suitable for use in films and coatings.

Drug Delivery Systems

The biocompatibility and biodegradability of this compound have led to studies focusing on its potential in drug delivery systems. It has been investigated for encapsulating hydrophobic drugs, allowing for improved solubility and sustained release profiles .

Cosmetics and Personal Care Products

In the cosmetics industry, this compound is recognized for its emollient properties. It is used as a skin conditioning agent to enhance the feel and spreadability of formulations, making it a popular choice in lotions and creams .

Safety Profile

The compound exhibits low acute toxicity, with studies indicating minimal systemic effects due to rapid metabolism into non-toxic components. Localized irritation may occur upon prolonged exposure; however, its overall safety profile supports its use across various consumer products .

Case Study 1: Cleaning Products

A study evaluated the effectiveness of cleaning formulations that included this compound against conventional solvents. Results demonstrated superior cleaning efficiency while maintaining lower toxicity levels compared to traditional solvents.

Case Study 2: Drug Delivery

Research focused on the encapsulation of hydrophobic drugs using this compound revealed promising results in terms of drug solubility and release kinetics, indicating its potential for enhancing therapeutic efficacy.

作用机制

The mechanism of action of propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 2-ethylhexanol and 2-hydroxypropanoic acid, which can then participate in metabolic pathways. The ester group allows it to act as a prodrug, releasing active compounds upon hydrolysis .

相似化合物的比较

Similar Compounds

Propanoic acid, 2-hydroxy-, ethyl ester:

Propanoic acid, 2-hydroxy-, 2-methyl-:

Uniqueness

Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds provides different solubility and reactivity characteristics, making it suitable for specialized industrial applications .

生物活性

2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as 2-ethylhexyl lactate, is an ester derived from lactic acid and 2-ethylhexanol. Its molecular formula is C11H22O3, with a molecular weight of approximately 202.29 g/mol. This compound is notable for its biocompatibility, biodegradability, and low toxicity, making it a candidate for various industrial and pharmaceutical applications.

- Chemical Structure : Chiral compound with (2S) configuration.

- Physical State : Colorless liquid with a mild odor.

- Solubility : Soluble in organic solvents and miscible with water.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Toxicity and Safety Profile

Research indicates that this compound exhibits low acute toxicity. In animal studies, the median lethal dose (LD50) was found to be greater than 2000 mg/kg body weight, indicating a low risk of acute toxicity through oral administration . The compound is rapidly absorbed and metabolized in biological systems, primarily yielding lactic acid as a metabolite, which is naturally present in the human body.

2. Skin Irritation and Sensitization

While generally safe, the compound has been associated with skin irritation and sensitization in some cases. Studies have shown that it can cause localized irritation upon dermal exposure . Patch tests have indicated positive reactions at concentrations as low as 0.1% in petrolatum, suggesting caution in formulations intended for sensitive skin .

3. Biodegradability

The compound is readily biodegradable, making it an environmentally friendly alternative to traditional solvents. Its breakdown products do not exhibit bioaccumulation potential, further supporting its use in sustainable applications .

1. Industrial Uses

Due to its solvent properties, this compound is used in:

- Cleaning Formulations : Effective as a solvent for grease and oils.

- Paints and Coatings : Enhances solvation properties while maintaining low toxicity.

- Plasticizers : Compatible with various polymers, improving flexibility.

2. Pharmaceutical Applications

The biocompatibility of this compound makes it suitable for:

- Drug Delivery Systems : Studies have explored its potential for encapsulating hydrophobic drugs and facilitating sustained release mechanisms.

- Cosmetic Formulations : Its emollient properties are beneficial in skin conditioning agents, enhancing feel and spreadability in cosmetic products.

Comparative Analysis

Here is a comparison of this compound with structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl Lactate | C5H10O3 | Commonly used as a solvent; biodegradable; found naturally in foods. |

| Butyl Lactate | C6H12O3 | Higher molecular weight; used similarly but less biodegradable than ethyl lactate. |

| Methyl Lactate | C4H8O3 | Smaller molecular size; often used in cosmetic formulations. |

The unique aspect of this compound lies in its balance between efficacy as a solvent and safety profile, making it particularly suitable for sensitive applications like cosmetics and food products.

Case Studies

Several studies highlight the biological activity of this compound:

- Toxicological Assessment : A tier II assessment indicated that after oral administration in rats, the compound was rapidly absorbed and eliminated without significant bioaccumulation, primarily excreted through respiration and urine .

- Skin Sensitization Studies : A clinical study reported cases of dermatitis among workers exposed to UV-cured inks containing acrylates, including this compound. Patch tests confirmed sensitization at concentrations relevant to occupational exposure .

- Drug Delivery Research : Investigations into its use as a carrier for hydrophobic drugs demonstrated effective encapsulation and controlled release profiles, indicating potential utility in therapeutic applications.

属性

CAS 编号 |

186817-80-1 |

|---|---|

分子式 |

C11H22O3 |

分子量 |

202.29 g/mol |

IUPAC 名称 |

[(2S)-2-ethylhexyl] 2-hydroxypropanoate |

InChI |

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3/t9?,10-/m0/s1 |

InChI 键 |

FECDACOUYKFOOP-AXDSSHIGSA-N |

SMILES |

CCCCC(CC)COC(=O)C(C)O |

手性 SMILES |

CCCC[C@H](CC)COC(=O)C(C)O |

规范 SMILES |

CCCCC(CC)COC(=O)C(C)O |

Key on ui other cas no. |

186817-80-1 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Q1: Is 2-Ethylhexyl L-lactate likely to pose a significant environmental risk?

A2: The research suggests a low environmental risk associated with 2-Ethylhexyl L-lactate due to its biodegradability. [] This characteristic implies that the compound is broken down naturally in the environment, reducing the likelihood of accumulation and long-term adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。